2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione
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Overview
Description
2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core, a bromophenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione typically involves multiple steps, starting with the formation of the isoindoline-1,3-dione core. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized.
For instance, the bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent . The tetrazole moiety can be synthesized through a cycloaddition reaction involving an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A simpler analog without the bromophenyl and tetrazole groups.
Phthalimide: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[1-(3-bromophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O2/c17-10-4-3-5-11(8-10)22-14(18-19-20-22)9-21-15(23)12-6-1-2-7-13(12)16(21)24/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIIQZTBLJSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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